Ganosporeric acid A
Overview
Description
Scientific Research Applications
Chemistry: As a triterpenoid, it serves as a model compound for studying the chemical behavior of similar structures.
Medicine: Research indicates its hepatoprotective effects, making it a candidate for liver injury treatments.
Industry: Potential applications in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Ganosporeric acid A, also known as (2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid or (2R,6R)-2-methyl-4-oxo-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid, is a natural compound extracted from the spores of Ganoderma lucidum .
Target of Action
It has been suggested that it may have hepatoprotective effects , indicating potential targets within the liver.
Mode of Action
It is known to exhibit hepatoprotective effects , suggesting it may interact with targets in the liver to mitigate damage
Biochemical Pathways
Given its hepatoprotective effects , it may influence pathways related to liver function and injury repair. More research is needed to identify the precise pathways affected by this compound.
Result of Action
This compound has been reported to exhibit hepatoprotective effects . This suggests that the compound may help protect the liver from injury, potentially by mitigating damage or promoting repair mechanisms.
Action Environment
As a natural compound extracted from the spores of Ganoderma lucidum , its action may be influenced by factors such as temperature, pH, and the presence of other compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ganosporeric acid A involves the extraction and isolation from the spores of Ganoderma lucidum. The process typically includes:
Extraction: The spores are subjected to an ether extraction to obtain the ether-soluble fraction.
Industrial Production Methods
Advances in fermentation technology could potentially enhance the yield and efficiency of production .
Chemical Reactions Analysis
Types of Reactions
Ganosporeric acid A, being a triterpenoid, can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Comparison with Similar Compounds
Ganosporeric acid A is part of a larger family of triterpenoids found in Ganoderma lucidum. Similar compounds include:
Ganoderic acids B, C, and E: These compounds also exhibit various biological activities, such as anti-inflammatory and anticancer properties.
Ganodermanontriol: Another triterpenoid with potential antiviral activity.
This compound stands out due to its specific hepatoprotective and antiviral properties, making it a unique and valuable compound for further research and development .
Properties
CAS No. |
135357-25-4 |
---|---|
Molecular Formula |
C30H38O8 |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
(2R,6R)-2-methyl-4-oxo-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |
InChI |
InChI=1S/C30H38O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19H,8-13H2,1-7H3,(H,37,38)/t14-,15-,17-,19+,28+,29+,30+/m1/s1 |
InChI Key |
AKWNYHCILPEENZ-YFIDGAHXSA-N |
Isomeric SMILES |
C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(C(=O)C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |
SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(=O)C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(=O)C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |
Appearance |
Solid powder |
melting_point |
115 - 118 °C |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,7,11,12,15,23-hexanoxo-5 alpha-lanosta-8-en-26-oic acid ganosporeric acid A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ganosporeric acid A and where is it found?
A1: this compound, chemically known as (2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid, is a triterpenoid compound. It was first isolated from the ether-soluble fraction of Ganoderma lucidum spores.
Q2: What analytical techniques are commonly used to identify and quantify this compound in Ganoderma lucidum?
A2: High-performance liquid chromatography (HPLC) coupled with ultraviolet detection is widely employed for the analysis of this compound and other triterpenes in Ganoderma lucidum. This method offers good separation, sensitivity, and reproducibility for quantifying these compounds.
Q3: What is the significance of developing an HPLC specific chromatogram analysis for Ganoderma lucidum triterpenoids like this compound?
A4: Establishing a specific HPLC chromatogram analysis method for Ganoderma lucidum offers a standardized approach to identify and quantify its diverse triterpenoid constituents, including this compound. This method can be instrumental in quality control, ensuring the consistency and authenticity of Ganoderma lucidum products.
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